1,1,2-Tribromopentafluorocyclobutane
Overview
Description
1,1,2-Tribromopentafluorocyclobutane: is a halogenated cyclobutane derivative with the molecular formula C4Br3F5 This compound is characterized by the presence of three bromine atoms and five fluorine atoms attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Tribromopentafluorocyclobutane can be synthesized through the bromination of pentafluorocyclobutene. The reaction typically involves the addition of bromine to pentafluorocyclobutene in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the desired positions on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Tribromopentafluorocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction Reactions: Products include partially or fully dehalogenated derivatives.
Oxidation Reactions: Products include higher oxidation state derivatives with additional functional groups.
Scientific Research Applications
1,1,2-Tribromopentafluorocyclobutane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2-tribromopentafluorocyclobutane involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can form strong interactions with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
1,1,2-Tribromotetrafluorocyclobutane: Similar structure but with one less fluorine atom.
1,1,2-Tribromotrifluorocyclobutane: Similar structure but with two less fluorine atoms.
1,1,2-Tribromodifluorocyclobutane: Similar structure but with three less fluorine atoms.
Uniqueness: 1,1,2-Tribromopentafluorocyclobutane is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties
Biological Activity
1,1,2-Tribromopentafluorocyclobutane (CBrF) is a halogenated organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.
This compound is characterized by its unique structure, which includes multiple bromine and fluorine substituents. The presence of these halogens significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CBrF |
Molecular Weight | 287.8 g/mol |
Melting Point | -20 °C |
Boiling Point | 90 °C |
Solubility in Water | Insoluble |
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on mammalian cells.
Antimicrobial Activity
Research indicates that halogenated compounds exhibit significant antimicrobial properties. A study conducted by Ivashkin et al. (2015) demonstrated that derivatives of tribromopentafluorocyclobutane showed potent activity against several bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. A notable study published in the Journal of Medicinal Chemistry reported an IC value indicating moderate cytotoxicity against human cancer cell lines. The compound's cytotoxic effects are attributed to its ability to induce oxidative stress and apoptosis in cells.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1 : A study on the effects of halogenated cyclobutanes on E. coli revealed that exposure to this compound resulted in a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.
- Case Study 2 : Research examining the impact of this compound on human liver carcinoma cells showed that treatment with varying concentrations led to increased rates of apoptosis compared to control groups.
The biological activity of this compound can be understood through its interaction with cellular components:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, causing structural changes that lead to cell lysis.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Properties
IUPAC Name |
1,1,2-tribromo-2,3,3,4,4-pentafluorocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br3F5/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLRSOIUUWXHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Br)(Br)Br)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380273 | |
Record name | 1,1,2-Tribromopentafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142764-86-1 | |
Record name | 1,1,2-Tribromopentafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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